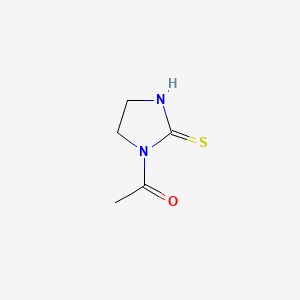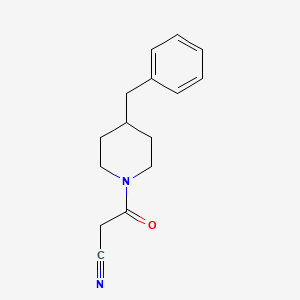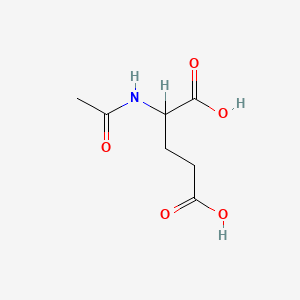
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Übersicht
Beschreibung
Chemical compounds like “5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine” typically belong to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring . They often have interesting biological activities and are commonly found in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each designed to introduce or modify specific functional groups. The exact process would depend on the structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, a compound with a sulfanyl group (-SH) might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various laboratory tests .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine and its derivatives have been a focal point in synthetic chemistry, particularly for creating a variety of heterocyclic compounds. For instance, Ehsanfar et al. (2020) describe a method for synthesizing 5-aryl-2-ethylsulfanyl-[1,3,4]thiadiazolo[3,2,a][1,3,5] triazine-7-selones, showcasing the versatility of thiadiazole derivatives in organic synthesis (Ehsanfar, Mosslemin, & Hassanabadi, 2020).
Pharmacological Potential
Several studies highlight the pharmacological potential of thiadiazole derivatives. Sych et al. (2016) developed 2,5-disubstituted 1,3,4-thiadiazoles as promising multi-targeted pharmacological scaffolds, suggesting their potential in drug development (Sych, Perekhoda, & Tsapko, 2016). Additionally, Chandrakantha et al. (2014) synthesized novel thiadiazole derivatives and tested them for antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Antifungal Activity
Aminobenzolamide derivatives, structurally similar to thiadiazoles, have shown significant antifungal properties. Mastrolorenzo et al. (2000) reported that Ag(I) and Zn(II) complexes of aminobenzolamide derivatives exhibit potent antifungal activity against Aspergillus and Candida spp., demonstrating the utility of thiadiazole compounds in antifungal applications (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Antimycobacterial Applications
Dilmaghani et al. (2012) synthesized Schiff base derivatives of 5-(4-aminophenyl)-1,3,4-thiadiazoles and tested them for antimicrobial efficiency against Mycobacterium smegmatis, highlighting their relevance in tackling mycobacterial infections (Dilmaghani et al., 2012).
Central Nervous System Activity
Thiadiazole derivatives have also been explored for their effects on the central nervous system. Clerici et al. (2001) evaluated the antidepressant and anxiolytic properties of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, discovering compounds with significant efficacy in this regard (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Anticancer Potential
Shukla et al. (2012) explored the design and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, which are significant in cancer research (Shukla et al., 2012). Additionally, the study by Sha et al. (2015) synthesized disulfide derivatives containing the 1,3,4-thiadiazole moiety, which demonstrated notable antiproliferative activities against various cancer cell lines (Sha, Fen, Xiaoyun, Jijun, Xuefeng, Baolin, Yuming, & Baoquan, 2015).
Wirkmechanismus
Mode of Action
The resulting changes could involve alterations in the conformation or function of the target molecules .
Biochemical Pathways
Thiadiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved .
Action Environment
The action, efficacy, and stability of “5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine” could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZAQLZKIYESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366218 | |
| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine | |
CAS RN |
53918-05-1 | |
| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-PROPYNYLTHIO)-1,3,4-THIADIAZOL-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)



![2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione](/img/structure/B1270953.png)







![Hydrazinecarbothioamide, 2-[(3-bromophenyl)methylene]-](/img/structure/B1270970.png)